![molecular formula C20H32O5 B1255126 Isograyanotoxin II](/img/structure/B1255126.png)
Isograyanotoxin II
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Overview
Description
Isograyanotoxin II is a tertiary alcohol.
Scientific Research Applications
Regulation of Phospholipase A2 Gene Expression
Isograyanotoxin II has been studied in the context of systemic inflammation, specifically in endotoxin shock rats. Nakano and Arita (1990) explored the regulation of the group II phospholipase A2 (PLA2-II) gene in vivo using endotoxin shock rat models. Their study indicated that PLA2-II is synthesized de novo in tissues during endotoxin shock and released into circulation. This suggests that Isograyanotoxin II may play a role in the inflammatory response and could be a target for controlling PLA2-II gene expression in systemic inflammatory conditions (Nakano & Arita, 1990).
Therapeutic Efficacy in Sepsis Models
Another study by Cirioni et al. (2009) investigated the efficacy of buforin II (not directly Isograyanotoxin II, but related) in a rat model of Acinetobacter baumannii sepsis. While this study doesn't directly involve Isograyanotoxin II, it highlights the interest in similar toxins for therapeutic applications in severe infections and sepsis, indicating a potential area for further research into Isograyanotoxin II's applications (Cirioni et al., 2009).
Potential Role in Enterotoxigenic Infections
Casey et al. (2012) discussed the role of type II heat-labile enterotoxins (LT-II) in the pathogenicity of enterotoxigenic Escherichia coli (ETEC) in neonatal pigs. While this study does not specifically mention Isograyanotoxin II, it sheds light on the importance of researching toxins (like Isograyanotoxin II) in understanding and potentially treating enterotoxigenic infections (Casey et al., 2012).
properties
Product Name |
Isograyanotoxin II |
---|---|
Molecular Formula |
C20H32O5 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(1S,3R,4R,6S,8S,13R,14R,16R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadec-9-ene-3,4,6,14,16-pentol |
InChI |
InChI=1S/C20H32O5/c1-10-11-5-6-12-16(23)19(11,9-18(12,4)24)8-15(22)20(25)13(10)7-14(21)17(20,2)3/h12-16,21-25H,5-9H2,1-4H3/t12-,13+,14+,15-,16-,18-,19+,20+/m1/s1 |
InChI Key |
LLNZGRNLXLQFAC-KLKQSVAXSA-N |
Isomeric SMILES |
CC1=C2CC[C@@H]3[C@H]([C@@]2(C[C@H]([C@]4([C@H]1C[C@@H](C4(C)C)O)O)O)C[C@@]3(C)O)O |
Canonical SMILES |
CC1=C2CCC3C(C2(CC(C4(C1CC(C4(C)C)O)O)O)CC3(C)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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